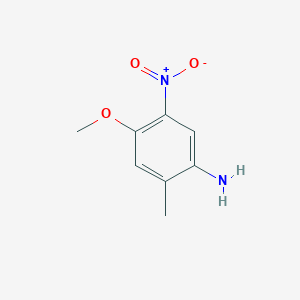

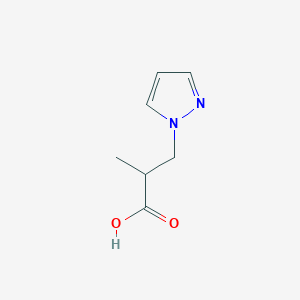

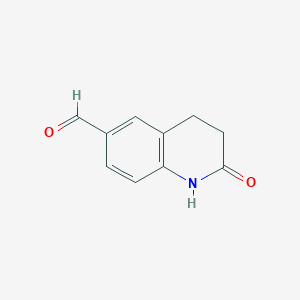

2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

カタログ番号 B179985

CAS番号:

197094-12-5

分子量: 154.17 g/mol

InChIキー: FWIFKSTVTRTEQU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid is a chemical compound with the empirical formula C7H10N2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds containing the 1H-pyrazol-1-yl group, such as 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, has been reported in the literature . For instance, one study described the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid can be represented by the SMILES string O=C(O)C©CN1N=CC=C1 . The molecular weight of this compound is 154.17 .Physical And Chemical Properties Analysis

2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid is a solid substance . One study reported a related compound as a light yellow solid with a melting point of 93–96°C .科学的研究の応用

-

Scientific Field: Medicinal Chemistry

- Application : Pyrazole derivatives, such as 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, are widely used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

-

Scientific Field: Clinical MS, Metabolomics

- Application : 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid is commonly used as an internal standard in quantitative MS metabolomics experiments .

- Methods of Application : The compound is used in mass spectrometry to help identify and quantify the amount of various metabolites present in a sample .

- Results or Outcomes : The use of this compound as an internal standard can improve the accuracy and reliability of metabolomics studies .

-

Scientific Field: Organic Synthesis

- Application : This compound can be used as a building block in the synthesis of more complex organic molecules .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, this would involve reactions under controlled conditions to form new bonds and create the desired product .

- Results or Outcomes : The outcomes would vary depending on the specific synthesis being performed. The goal is typically to create a new compound with desired properties .

-

Scientific Field: Catalysis

- Application : Pyrazole-based ligands, which could potentially include “2-methyl-3-(1H-pyrazol-1-yl)propanoic acid”, have been studied for their catalytic properties in oxidation reactions .

- Methods of Application : The ligands are prepared and then used in the oxidation reaction of catechol to o-quinone .

- Results or Outcomes : The study aimed to evaluate the catalytic properties of these ligands in the mentioned reaction .

Safety And Hazards

特性

IUPAC Name |

2-methyl-3-pyrazol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIFKSTVTRTEQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424354 |

Source

|

| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

CAS RN |

197094-12-5 |

Source

|

| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

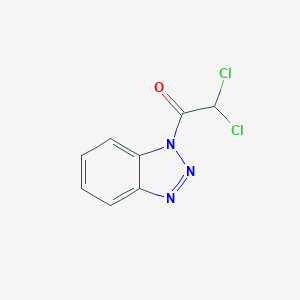

1H-Benzotriazole, 1-(dichloroacetyl)-(9CI)

198067-01-5

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide

114365-12-7

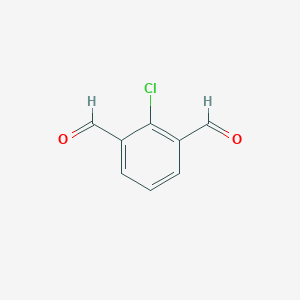

2-Chloroisophthalaldehyde

170879-73-9

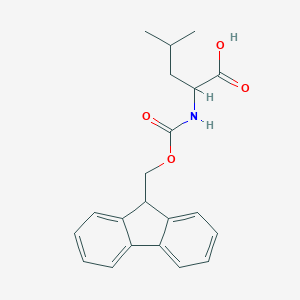

![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)